molecular formula C17H27NO B14224087 Benzeneheptanamide, N,N-diethyl- CAS No. 831170-65-1

Benzeneheptanamide, N,N-diethyl-

Cat. No.: B14224087
CAS No.: 831170-65-1
M. Wt: 261.4 g/mol
InChI Key: UNXWYOISVHNHIT-UHFFFAOYSA-N
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Description

Benzeneheptanamide, N,N-diethyl- is a synthetic organic compound characterized by a benzene ring attached to a seven-carbon heptanamide backbone, with diethyl substitutions on the nitrogen atom. The N,N-diethyl substitution pattern is critical for modulating solubility, lipophilicity, and reactivity, as seen in related compounds like DEET (N,N-diethyl-m-toluamide) .

Properties

CAS No.

831170-65-1

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

N,N-diethyl-7-phenylheptanamide

InChI

InChI=1S/C17H27NO/c1-3-18(4-2)17(19)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,3-6,8,11-12,15H2,1-2H3

InChI Key

UNXWYOISVHNHIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneheptanamide, N,N-diethyl- can be achieved through several methods. One common approach involves the reaction of benzeneheptanoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of Benzeneheptanamide, N,N-diethyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The product is then purified through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzeneheptanamide, N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amides and derivatives.

Mechanism of Action

The mechanism of action of Benzeneheptanamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cholinesterases, which play a role in neurotransmission. This inhibition can lead to various physiological effects, including altered nerve signal transmission and muscle function .

Comparison with Similar Compounds

Molecular Structure and Substitution Patterns

  • Benzeneheptanamide, N,N-diethyl- : Features a benzene ring linked to a heptanamide chain (C7), with diethyl groups on the amide nitrogen. The extended alkyl chain likely increases lipophilicity compared to shorter-chain analogs.
  • N,N-Diethyl-m-toluamide (DEET) : A benzamide derivative with a methyl group at the meta position of the benzene ring and diethyl substitutions on the nitrogen. Widely used as an insect repellent .
  • N,N-Dimethylacetamide (DMAC) : A smaller amide with dimethyl substitutions, commonly employed as a polar solvent. Its lower molecular weight enhances volatility but reduces thermal stability compared to longer-chain amides .
  • Substituted Cathinones (e.g., N,N-Diethyl Hexedrone): While structurally distinct (cathinone backbone), these share N,N-diethyl substitutions, which influence stimulant-like pharmacological effects. Benzeneheptanamide’s amide structure likely precludes similar bioactivity .

Physical and Chemical Properties

Table 1 summarizes key properties of Benzeneheptanamide, N,N-diethyl- and analogs:

Compound Molecular Weight (g/mol) Solubility Boiling Point (°C) Primary Applications
Benzeneheptanamide, N,N-diethyl-* ~265 (hypothetical) Low (lipophilic) >300 (estimated) Research (adhesives, drug delivery)
DEET 191.27 Miscible in organic solvents 285–290 Insect repellent
DMAC 87.12 Water-miscible 165–166 Solvent, polymer production
N,N-Diethyl Hexedrone 231.33 Low aqueous Not reported Synthetic stimulant (unscheduled)

*Hypothetical data inferred from structural analogs.

Functional and Application-Based Differences

  • DEET: The meta-methyl group enhances insect-repellent efficacy by optimizing volatility and skin permeation . Benzeneheptanamide’s lack of this group and longer chain may render it ineffective for this purpose but suitable for non-volatile applications (e.g., pressure-sensitive adhesives) .
  • DMAC : High polarity and water miscibility make it ideal for solvent applications, whereas Benzeneheptanamide’s lipophilicity could favor use in hydrophobic matrices or sustained-release drug delivery systems.

Research Findings and Industrial Relevance

  • Adhesive Performance : Studies on DEET in acrylic copolymers demonstrate that N,N-diethyl amides improve enhancer tolerance in transdermal adhesives. Benzeneheptanamide’s extended chain may further enhance cohesion and peel adhesion in similar systems .
  • Toxicity Profile : DMAC’s hepatotoxicity and DEET’s neurotoxicity at high doses highlight the need for rigorous safety evaluations of Benzeneheptanamide, particularly regarding metabolic byproducts .

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